Glycoside L-F2
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Overview
Description
The compound Glycoside L-F2 is a complex organic molecule with a highly intricate structure. This compound belongs to the class of iridoid monoterpenoids, which are known for their diverse biological activities and presence in various plants .
Mechanism of Action
Target of Action
Glycoside L-F2, also known as (4Ar,5R,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid, is a member of the glycoside hydrolase family . The primary targets of this compound are complex polysaccharides, which it breaks down into simpler sugars .
Mode of Action
The compound interacts with its targets by breaking down glycosidic bonds, a process that involves two enzymic residues . This interaction results in the transformation of complex polysaccharides into simpler sugars .
Biochemical Pathways
The action of this compound affects the biochemical pathways involved in the breakdown, biosynthesis, or modification of lignocellulose . The compound’s enzymatic activity contributes to the degradation of abundant natural biomass into fermentable sugars or other intermediates .
Pharmacokinetics
It is known that the physicochemical properties of a drug-like molecule, such as this compound, can influence its bioavailability
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to the breakdown of complex polysaccharides. By breaking down these polysaccharides into simpler sugars, the compound facilitates the utilization of these sugars for various biological processes .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other enzymes, pH levels, and temperature can affect the compound’s activity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, including the formation of the core iridoid structure and subsequent functionalization. The synthetic route typically starts with the cyclization of a suitable precursor to form the cyclopentane ring fused to a six-membered oxygen heterocycle. This is followed by various oxidation, reduction, and substitution reactions to introduce the hydroxyl and carboxylic acid groups.
Industrial Production Methods
Industrial production of this compound may involve biotechnological methods, such as the use of genetically engineered microorganisms to produce the iridoid monoterpenoid core. These microorganisms can be optimized to carry out specific reactions, making the production process more efficient and sustainable.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes several types of chemical reactions, including:
Oxidation: Introduction of hydroxyl groups.
Reduction: Conversion of carbonyl groups to hydroxyl groups.
Substitution: Replacement of hydrogen atoms with functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃).
Reducing agents: Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄).
Substitution reagents: Halogens (Cl₂, Br₂), Organometallic reagents (Grignard reagents).
Major Products
The major products formed from these reactions include various hydroxylated and carboxylated derivatives of the original compound, which can have different biological activities and properties.
Scientific Research Applications
This compound has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in plant metabolism and defense mechanisms.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of natural product-based pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
This compound can be compared with other iridoid monoterpenoids, such as:
Iridomyrmecin: A defensive chemical produced by ants.
Oleuropein: Found in olive leaves, known for its antioxidant properties.
Amarogentin: A bitter compound found in gentian plants.
Properties
IUPAC Name |
(4aR,5R,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H66O13/c1-20-28(45)30(47)31(48)33(52-20)54-32-29(46)23(43)18-51-34(32)53-27-11-12-37(4)24(38(27,5)19-42)10-13-39(6)25(37)9-8-21-22-16-36(2,3)14-15-41(22,35(49)50)26(44)17-40(21,39)7/h8,20,22-34,42-48H,9-19H2,1-7H3,(H,49,50)/t20-,22-,23-,24+,25+,26+,27-,28-,29-,30+,31+,32+,33-,34-,37-,38-,39+,40+,41+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLRCLQVFCBYALB-XMQPJTDOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C(C3(C)CO)CCC5(C4CC=C6C5(CC(C7(C6CC(CC7)(C)C)C(=O)O)O)C)C)C)O)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H](CO[C@H]2O[C@H]3CC[C@]4([C@H]([C@]3(C)CO)CC[C@@]5([C@@H]4CC=C6[C@]5(C[C@H]([C@@]7([C@H]6CC(CC7)(C)C)C(=O)O)O)C)C)C)O)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H66O13 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
767.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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